molecular formula C11H11FN4O B1475766 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole CAS No. 2034395-65-6

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B1475766
CAS RN: 2034395-65-6
M. Wt: 234.23 g/mol
InChI Key: KRDQPUVCMBXOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole (5-F-Pyr-Pyr-1,2,4-OxD) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. This molecule has a unique structure that is composed of two pyridine rings connected by a 1,2,4-oxadiazole ring. It is a fluorinated version of the more commonly studied pyrrolidin-3-yl-3-(pyridin-3-yl)-1,2,4-oxadiazole (Pyr-Pyr-1,2,4-OxD). The fluorine atom in the molecule has been shown to increase its solubility, making it an attractive option for researchers.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds incorporating 1,2,4-oxadiazole and pyridine units have demonstrated notable antimicrobial and antifungal properties. For instance, derivatives synthesized from isonicotinic acid hydrazide exhibited good to moderate antimicrobial activity against various pathogens. The incorporation of pyrrolidine or piperidine rings in these derivatives further enhances their antimicrobial efficacy (Bayrak et al., 2009; Krolenko et al., 2016).

Herbicidal Activity

Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have shown potent herbicidal activity against graminaceous plants, indicating their potential in agricultural applications. These compounds, characterized by their ability to inhibit weed growth without harming crops, underscore the versatility of 1,2,4-oxadiazole derivatives in developing new herbicides (Tajik & Dadras, 2011).

Anticancer Activity

The synthesis of 1,2,4-oxadiazoles, thiadiazoles, and triazoles, along with Mannich bases containing pyridine moieties, has led to compounds with significant in vitro anticancer activity against various human cancer cell lines. This highlights the potential of these compounds in the development of novel anticancer therapies (Abdo & Kamel, 2015).

Antimycobacterial Activity

Derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have been evaluated for their antimycobacterial activity, showing promising results against Mycobacterium tuberculosis strains, including drug-resistant ones. This suggests a potential pathway for addressing the challenge of tuberculosis treatment resistance (Navarrete-Vázquez et al., 2007).

Optical and Electronic Applications

The synthesis of m-terphenyl oxadiazole derivatives incorporating pyridine units has led to materials with high electron mobility and excellent performance in organic light-emitting diodes (OLEDs). These findings open avenues for the development of advanced materials for electronic and photonic applications (Shih et al., 2015).

properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-8-4-9(14-6-8)11-15-10(16-17-11)7-2-1-3-13-5-7/h1-3,5,8-9,14H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDQPUVCMBXOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=NC(=NO2)C3=CN=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.